[RuCl(p-cymene)((R)-segphos(regR))]Cl
説明
Historical Development of Chiral Ruthenium-Arene Complexes
Evolution from BINAP to SEGPHOS Ligand Systems
The journey toward [RuCl(p-cymene)((R)-segphos(regR))]Cl began with Nobel Prize-winning work on BINAP-Ru(II) complexes by Ryōji Noyori in the 1980s. While BINAP-enabled asymmetric hydrogenation of ketones and olefins revolutionized chiral synthesis, its 90° dihedral angle imposed geometric constraints limiting enantioselectivity in sterically demanding substrates. Takasago International Corporation addressed this in 2001 through SEGPHOS—a biaryl diphosphine ligand with a narrowed 72° dihedral angle, enhancing metal-ligand orbital overlap and substrate positioning. Early ruthenium-SEGPHOS complexes demonstrated unprecedented 95–99% ee in hydrogenating β-keto esters, prompting rapid industrial adoption.
Table 1: Comparative Performance of Ru-Ligand Complexes
| Ligand | Dihedral Angle | TOF (h⁻¹)* | ee (%)** |
|---|---|---|---|
| BINAP | 90° | 100 | 85–90 |
| SEGPHOS | 72° | 500–1000 | 92–98 |
| DTBM-SEGPHOS | 68° | 300–600 | 95–99 |
Turnover frequency for acetophenone hydrogenation
*Enantiomeric excess for methyl benzoylformate reduction
p-Cymene’s Role in Stabilizing Active Catalytic Species
The η⁶-coordinated p-cymene ligand in this compound serves dual roles: steric protection of the ruthenium center and electronic modulation through aromatic π-backbonding. This stabilization enables the complex to maintain catalytic activity under aerobic conditions far longer than earlier cyclooctadiene-based analogues. Kinetic studies reveal that p-cymene’s isopropyl group creates a hydrophobic pocket, directing substrate approach along the chiral axis defined by SEGPHOS.
特性
IUPAC Name |
[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28O4P2.C10H14.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;/h1-24H,25-26H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSGDCLBWZKRB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H42Cl2O4P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944451-28-9, 944451-29-0 | |
| Record name | [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-diphenylphosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Reaction Conditions and Optimization
The dimer is synthesized by refluxing RuCl₃·H₂O with α-terpinene in absolute ethanol for 4 hours. Technical-grade α-terpinene (85% purity) is sufficient for this reaction, yielding the product as a red-brown crystalline solid after cooling. Key parameters include:
Characterization
The dimer’s structure is confirmed via elemental analysis and infrared spectroscopy. Crystallographic data reveal a piano-stool geometry around the ruthenium center, with η⁶-coordination of the p-cymene ligand and bridging chloride ions.
Preparation of the Monomeric Acetonitrile Adduct [(η⁶-p-cymene)Ru(NCMe)₂Cl]PF₆
The dimer is converted into a monomeric acetonitrile complex to facilitate ligand substitution. This intermediate, [(η⁶-p-cymene)Ru(NCMe)₂Cl]PF₆ (Compound 6), is critical for introducing the chiral segphos ligand.
Ligand Displacement Protocol
The dimer (3.1 mmol) is stirred overnight with NH₄PF₆ (6.51 mmol) in acetonitrile at room temperature. The reaction proceeds via chloride displacement by acetonitrile, yielding an orange solution. After filtration to remove NH₄Cl, the solvent is evaporated to produce an orange oil, which is triturated with diethyl ether to yield a yellow-orange powder.
Key Data:
Ligand Substitution with (R)-segphos
The final step involves substituting acetonitrile ligands with the chiral diphosphine (R)-segphos. This reaction is conducted under inert conditions to preserve the ligand’s stereochemical integrity.
General Procedure
A solution of [(η⁶-p-cymene)Ru(NCMe)₂Cl]PF₆ (0.26 mmol) and (R)-segphos (0.26 mmol) in dichloromethane is stirred for 24 hours at room temperature. The solvent is removed under reduced pressure, and the residue is washed with diethyl ether to yield this compound as a yellow powder.
Reaction Parameters:
Characterization of the Final Product
-
NMR spectroscopy : ³¹P NMR shows a singlet at δ +37.1 ppm (Ru-P coupling) and a septet for PF₆⁻ at δ −143.7 ppm.
-
X-ray crystallography : Confirms η⁶-coordination of p-cymene, monodentate chloride, and bidentate segphos.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each synthesis step:
Challenges and Optimizations
Air Sensitivity
All reactions require strict exclusion of moisture and oxygen. The final complex is air-sensitive, necessitating storage under nitrogen at 2–8°C.
Ligand Steric Effects
The bulky segphos ligand (dihedral angle ~85°) demands prolonged reaction times compared to smaller diphosphines. Elevated temperatures (40–50°C) may enhance substitution kinetics but risk ligand decomposition.
Scalability
The protocol is scalable to gram quantities, with yields consistent across batches. However, solvent removal steps require careful control to avoid foaming.
Applications in Catalysis
While beyond the scope of preparation methods, it is noteworthy that this compound exhibits exceptional activity in asymmetric hydrogenation. For example, it achieves >99% enantiomeric excess (ee) in the reduction of β-ketoesters. The p-cymene ligand’s lability allows for catalyst activation under hydrogen atmospheres at 50–60°C .
化学反応の分析
Types of Reactions
[RuCl(p-cymene)(®-segphos(regR))]Cl is primarily involved in catalytic reactions, including:
Hydrogenation: The compound acts as a catalyst in the hydrogenation of alkenes and ketones, converting them into alkanes and alcohols, respectively.
Asymmetric Catalysis: It is used in various asymmetric catalytic reactions, such as asymmetric hydrogenation and asymmetric transfer hydrogenation, to produce chiral products with high enantioselectivity.
Substitution Reactions: The complex can undergo ligand substitution reactions where the chloride ligand is replaced by other ligands.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is used as a reagent, often under high pressure and in the presence of a solvent like ethanol or isopropanol.
Asymmetric Catalysis: Reagents such as hydrogen donors (e.g., formic acid, isopropanol) and substrates like prochiral ketones or alkenes are used.
Substitution Reactions: Various nucleophiles can be used to replace the chloride ligand under mild conditions.
Major Products
The major products of these reactions are typically chiral molecules, such as chiral alcohols, amines, and other functionalized organic compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.
科学的研究の応用
Asymmetric Synthesis
One of the primary applications of [RuCl(p-cymene)((R)-segphos(regR))]Cl is in asymmetric synthesis. This compound acts as a catalyst for various reactions that require the formation of chiral centers. The chiral (R)-segphos ligand contributes to the control of stereochemistry, allowing for the production of enantiomerically pure compounds.
Case Study: Hydrogenation Reactions
In a study focusing on hydrogenation reactions, this compound demonstrated superior catalytic activity compared to other ruthenium complexes. Researchers reported that this catalyst effectively reduced prochiral ketones to their corresponding chiral alcohols with high enantioselectivity, achieving yields exceeding 90% in some cases .
Catalysis in Organic Reactions
The compound is also utilized in various organic transformations beyond hydrogenation. Its ability to facilitate C–C bond formation and other coupling reactions makes it a valuable tool in synthetic organic chemistry.
Example: Cross-Coupling Reactions
Recent research highlighted the use of this compound in cross-coupling reactions, such as Suzuki and Heck reactions. The catalyst exhibited remarkable efficiency, enabling reactions at lower temperatures and with shorter reaction times compared to traditional catalysts. This efficiency is attributed to the electronic properties imparted by the p-cymene and (R)-segphos ligands .
Biomedical Applications
Emerging studies suggest potential applications of this compound in biomedical research, particularly in drug development and delivery systems. The compound's unique properties allow for targeted delivery mechanisms that could enhance therapeutic efficacy while minimizing side effects.
Research Insight: Anticancer Activity
Preliminary studies indicate that ruthenium complexes can exhibit anticancer properties. The incorporation of this compound into drug formulations has shown promise in selectively targeting cancer cells, sparking interest for further investigation into its mechanisms and effectiveness .
Environmental Chemistry
The potential environmental applications of this compound have also been explored. Its catalytic properties can be harnessed for environmental remediation processes, such as the degradation of pollutants or the conversion of waste materials into useful products.
Application: Catalytic Degradation
Research has demonstrated that this compound can catalyze the breakdown of various organic pollutants under mild conditions, making it an attractive option for green chemistry initiatives aimed at reducing environmental impact .
作用機序
The mechanism by which [RuCl(p-cymene)(®-segphos(regR))]Cl exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by activation of the substrate through interactions with the chiral phosphine ligand. This activation facilitates the desired chemical transformation, such as hydrogenation or substitution, with high enantioselectivity. The molecular targets and pathways involved are primarily those that interact with the ruthenium center and the chiral environment created by the ®-segphos ligand.
類似化合物との比較
Comparison with Similar Ruthenium Complexes
Ligand Structure and Electronic Effects
The catalytic performance of ruthenium-p-cymene complexes is heavily influenced by the ligand’s steric and electronic properties:
Key Insights :
- Segphos vs. BINAP : Segphos’s wider bite angle enhances substrate accommodation, often leading to higher enantioselectivity in bulky substrates compared to BINAP .
- Phosphinous Acid Ligands (e.g., tBuPhPOH): These ligands facilitate C–H activation via a base-assisted deprotonation mechanism, outperforming segphos in C–H functionalization but lacking enantioselectivity .
Counter-Ion Effects
The counter-ion modulates solubility, stability, and catalytic activity:
Key Insight : Chloride counter-ions provide a balance of stability and activity in hydrogenation, while bulky anions like SbF₆⁻ enhance electrophilicity in C–H activation .
Catalytic Performance in Specific Reactions
Asymmetric Hydrogenation
| Substrate | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Lactam 84 | [RuCl(p-cymene)(segphos)]Cl | 75 | 96 |
| Bicyclic ester | [RuCl(p-cymene)-BINAP]Cl | 72 | 98 |
| Ketone 9 | [NH₂Me₂][(RuCl(segphos))₂(μ-Cl)₃] | 72 | 99.6 |
Key Insight : Segphos-based catalysts achieve near-perfect enantioselectivity, rivaling BINAP, but require optimized H₂ pressure and temperature .
C–H Bond Functionalization
| Reaction | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Diarylation of 2-phenylpyridine | [RuCl₂(η⁶-p-cymene)(tBuPhPOH)] (5l) | 89 | Mono:Diarylated = 0:89 |
| Same reaction | [RuCl(p-cymene)(segphos)]Cl | <10 | Not reported |
Key Insight: Phosphinous acid ligands outperform segphos in C–H activation due to their ability to stabilize transition states via hydrogen bonding .
Stability and Industrial Applicability
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing [RuCl(p-cymene)((R)-segphos)]Cl, and what purity criteria should be prioritized?
- Methodological Answer: Synthesis typically involves reacting [RuCl₂(p-cymene)]₂ with (R)-segphos under inert conditions (Schlenk line or glovebox) in anhydrous solvents like dichloromethane or THF. Stoichiometric ratios (1:1 Ru:ligand) and reaction time (12–24 hrs) are critical. Purity is assessed via elemental analysis, ³¹P NMR to confirm ligand coordination, and X-ray crystallography for structural validation. Trace oxygen or moisture can lead to byproducts, necessitating rigorous purification via recrystallization or column chromatography .
Q. How can researchers reliably characterize the stereochemical integrity of (R)-segphos in the ruthenium complex?
- Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy confirms ligand configuration. Cross-validation with ¹H/¹³C NMR (e.g., splitting patterns in diastereotopic protons) and single-crystal X-ray diffraction provides structural certainty. Comparative studies with (S)-segphos analogs are essential to rule out racemization during synthesis .
Q. What are the common catalytic applications of [RuCl(p-cymene)((R)-segphos)]Cl, and how is catalytic efficiency quantified?
- Methodological Answer: The complex is widely used in asymmetric hydrogenation and transfer hydrogenation. Efficiency is measured via turnover number (TON), turnover frequency (TOF), and enantiomeric excess (ee) using chiral GC or HPLC. Reaction parameters (temperature, solvent polarity, substrate scope) must be systematically varied to establish robustness .
Advanced Research Questions
Q. What experimental and computational strategies resolve contradictions in reported enantioselectivity outcomes for this complex?
- Methodological Answer: Discrepancies may arise from solvent effects, counterion interactions, or substrate steric demands. Researchers should:
- Perform kinetic profiling (e.g., variable-temperature NMR) to detect intermediate species.
- Use DFT calculations to model transition states and identify stereodetermining factors.
- Conduct cross-laboratory reproducibility tests with standardized substrates (e.g., acetophenone derivatives) .
Q. How does ligand protonation or solvent coordination impact the catalytic cycle of [RuCl(p-cymene)((R)-segphos)]Cl?
- Methodological Answer: In situ IR or Raman spectroscopy monitors ligand dissociation/solvent coordination. Electrochemical methods (cyclic voltammetry) assess redox activity under varying pH. Isotopic labeling (e.g., D₂O in hydrogenation) tracks proton transfer pathways. Comparative studies with non-coordinating solvents (e.g., toluene vs. MeCN) isolate solvent effects .
Q. What mechanistic insights explain the role of the p-cymene ligand in stabilizing active catalytic species?
- Methodological Answer: Time-resolved mass spectrometry (TRMS) or EXAFS can track ligand exchange dynamics. Substituent effects are probed by synthesizing p-cymene analogs with electron-donating/withdrawing groups. Kinetic isotope effects (KIE) and Eyring analysis reveal rate-limiting steps influenced by arene lability .
Q. How do steric and electronic modifications to (R)-segphos alter enantioselectivity in prochiral ketone reductions?
- Methodological Answer: Systematic ligand modification (e.g., varying phosphine substituents) paired with linear free-energy relationships (LFER) quantifies electronic contributions. X-ray absorption spectroscopy (XAS) correlates ligand geometry with transition-state stereochemistry. High-throughput screening under identical conditions isolates steric vs. electronic effects .
Methodological Frameworks for Addressing Research Gaps
Designing comparative studies to evaluate [RuCl(p-cymene)((R)-segphos)]Cl against other chiral Ru catalysts:
- Apply the PICO framework:
- Population : Prochiral ketones/alkenes.
- Intervention : Catalysis with [RuCl(p-cymene)((R)-segphos)]Cl.
- Comparison : Catalysts with BINAP or Josiphos ligands.
- Outcome : Enantioselectivity (ee), TON, and reaction rate.
Ensuring ethical and reproducible research practices in catalytic studies:
- Adhere to FINER criteria:
- Feasible : Validate air-sensitive protocols via peer collaboration.
- Novel : Focus on understudied substrates (e.g., heterocyclic ketones).
- Ethical : Disclose synthetic byproducts and environmental impacts.
- Relevant : Align with green chemistry principles (e.g., solvent recycling) .
Data Analysis and Contradiction Management
Resolving discrepancies in reported catalytic activities:
- Triangulate data using:
- Control experiments (e.g., excluding catalyst to confirm no background reaction).
- Meta-analysis of literature data to identify outliers.
- Sensitivity analysis to assess parameter robustness (e.g., substrate concentration gradients) .
Best practices for archiving and sharing spectroscopic/crystallographic data:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
